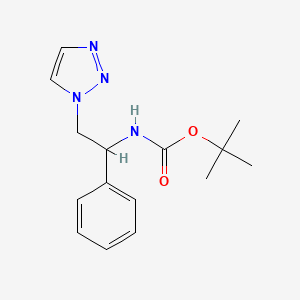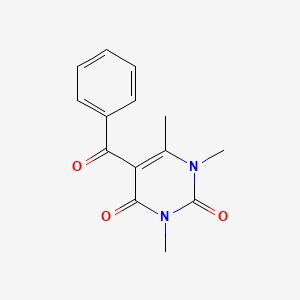
5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione
Vue d'ensemble
Description
5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione (5-BTP) is an organic compound that has been studied for its potential applications in synthetic organic chemistry, as well as its biochemical and physiological effects. 5-BTP has been found to have a range of interesting properties, including its ability to act as a catalyst in organic synthesis, and its ability to act as a ligand in metal-catalyzed reactions. In addition, 5-BTP has been studied for its potential applications in drug development, as it has been found to be a potent inhibitor of certain enzymes, and has been shown to have anti-inflammatory and anti-cancer properties.
Applications De Recherche Scientifique
5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione has been widely studied for its potential applications in scientific research. It has been found to have a range of interesting properties, including its ability to act as a catalyst in organic synthesis, and its ability to act as a ligand in metal-catalyzed reactions. In addition, 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione has been studied for its potential applications in drug development, as it has been found to be a potent inhibitor of certain enzymes, and has been shown to have anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione is not yet fully understood, but it is believed to involve the inhibition of certain enzymes. 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione has been found to be a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory compounds. In addition, 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione has been found to inhibit the activity of other enzymes, including protein kinase C (PKC) and phosphodiesterase (PDE).
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione have been widely studied. It has been found to have anti-inflammatory properties, and has been shown to reduce the production of pro-inflammatory compounds. In addition, 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione has been found to have anti-cancer properties, and has been shown to inhibit the growth of certain types of cancer cells. 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione has also been found to have antioxidant properties, and has been shown to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione in laboratory experiments include its relatively low cost and its ease of synthesis. In addition, 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione has been found to have a range of interesting properties, including its ability to act as a catalyst in organic synthesis, and its ability to act as a ligand in metal-catalyzed reactions. The main limitation of using 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione in laboratory experiments is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain types of experiments.
Orientations Futures
The potential future directions for 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione research include the further study of its mechanism of action, the development of more efficient synthesis methods, and the development of new applications for 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione in drug development. In addition, 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione could be further studied for its potential applications in synthetic organic chemistry, and its potential applications in biochemistry and physiology. Finally, 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione could be studied for its potential to act as an antioxidant, and for its potential to protect cells from oxidative damage.
Propriétés
IUPAC Name |
5-benzoyl-1,3,6-trimethylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-9-11(12(17)10-7-5-4-6-8-10)13(18)16(3)14(19)15(9)2/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUIFHYPUIILNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24781793 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

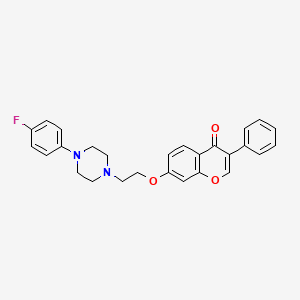
acetic acid](/img/structure/B2616172.png)
![5-methyl-7-phenyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2616173.png)
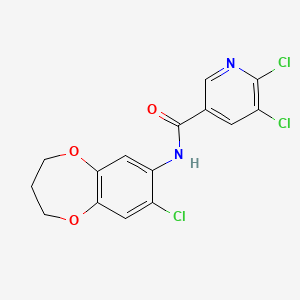
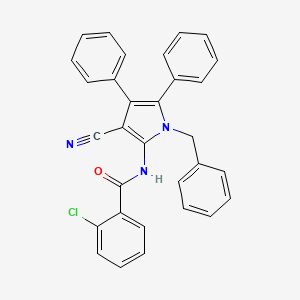
![7a-(4-Fluorophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B2616176.png)
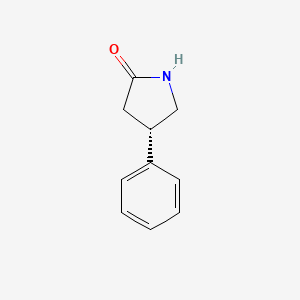
![1-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzoyl]piperidine-4-carboxamide](/img/structure/B2616178.png)
![3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2616179.png)
![N-(benzo[d]thiazol-5-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2616180.png)
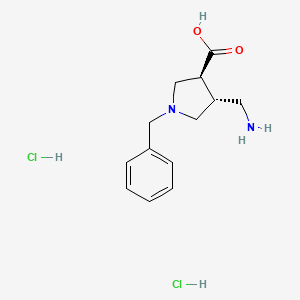
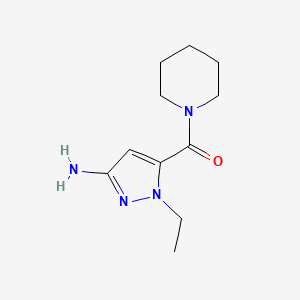
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-4-phenylbutanenitrile](/img/structure/B2616185.png)
